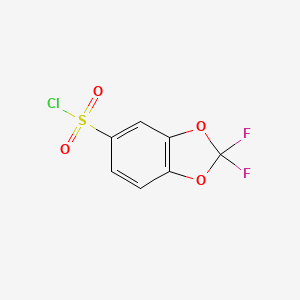

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

The strategic incorporation of fluorine into organic molecules, a field known as organofluorine chemistry, has become a cornerstone of modern chemical research, particularly in drug discovery. lookchem.combasechem.org The unique properties of the fluorine atom—such as its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. echemi.comgoogle.com Introducing fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity which can improve membrane permeability, and modulate the acidity or basicity of nearby functional groups to improve bioavailability and binding affinity to biological targets. Consequently, organofluorine compounds represent a significant portion of pharmaceuticals on the market, with estimates suggesting that around 20% of all commercial drugs contain fluorine. lookchem.com The prevalence of monofluorinated and trifluoromethyl groups in these pharmaceuticals highlights the impact of this strategic design element. lookchem.com

Role of Benzodioxole Scaffolds in Synthetic Chemistry

The 1,3-benzodioxole (B145889) moiety is a heterocyclic scaffold where a benzene (B151609) ring is fused to a five-membered dioxole ring. rsc.org This structural unit is found in numerous natural products and has been widely adopted in synthetic chemistry due to its versatile reactivity and biological relevance. rsc.orgfishersci.com The electron-rich nature of the benzodioxole ring system facilitates various chemical transformations, making it a valuable precursor and intermediate in the synthesis of more complex molecules. rsc.org In medicinal chemistry, derivatives of 1,3-benzodioxole have been investigated for a wide range of therapeutic properties, including anti-inflammatory, neuroprotective, anticancer, and antioxidant activities. rsc.orgchemicalbook.com Its presence in a molecule can significantly influence the compound's interaction with biological systems.

Overview of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophiles that serve as crucial intermediates in organic synthesis. They are primary precursors for the synthesis of sulfonamides, a functional group present in a multitude of clinically important drugs. google.com Beyond sulfonamide formation, sulfonyl chlorides are used to prepare sulfonate esters, sulfones, and sulfinic acids. sigmaaldrich.com Their utility extends to photocatalysis, where they can serve as sources of alkyl and aryl radicals. sigmaaldrich.com While traditional synthesis methods often involve harsh reagents, newer methods, including photocatalytic approaches and the activation of primary sulfonamides, have expanded the accessibility and application of these important intermediates in complex molecule synthesis. google.com

Contextualization of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride within Fluorinated Heterocyclic Systems Research

The compound this compound exists at the intersection of the three aforementioned areas of chemical research. It is a fluorinated heterocyclic system, a class of compounds that combines the beneficial properties of both heterocycles and organofluorines, making them promising candidates for drug discovery. lookchem.combasechem.org The fusion of a fluorinated group with a heterocyclic scaffold can lead to agents with enhanced therapeutic potential. basechem.org The presence of the highly reactive sulfonyl chloride group on this fluorinated benzodioxole core positions the molecule as a specialized building block. It offers a direct route to introduce the 2,2-difluoro-1,3-benzodioxole (B44384) moiety into larger, more complex structures, particularly for the synthesis of novel sulfonamides and other related derivatives for evaluation in pharmaceutical and agrochemical research.

Chemical Profile and Synthesis of this compound

Detailed research findings and comprehensive physicochemical data for this compound are not extensively documented in publicly available literature. However, a synthetic route and limited characterization data have been reported.

Synthesis Route

A method for the synthesis of this compound has been described starting from 5-Bromo-2,2-difluoro-1,3-benzodioxole (B1271888). The process involves a three-step, one-pot sequence:

Lithiation of 5-bromo-2,2-difluoro-1,3-benzodioxole using n-butyllithium in diethyl ether at low temperatures.

Introduction of sulfur dioxide gas to form the corresponding lithium sulfinate salt.

Reaction of the intermediate salt with sulfuryl chloride to yield the final sulfonyl chloride product.

This procedure reportedly produces the title compound in a 62% yield.

Spectroscopic Data

The primary characterization data available for the compound is its proton nuclear magnetic resonance (¹H-NMR) spectrum.

| Data Type | Solvent | Chemical Shifts (δ) in ppm |

|---|---|---|

| ¹H-NMR | CDCl₃ | 7.27 (1H, d), 7.74 (1H, s), 7.88 (1H, d) |

This data is sourced from patent literature and represents the key spectroscopic information available for the compound's structural confirmation.

Physicochemical Properties of Precursor and Related Compounds

To provide context, the properties of the key precursor, 2,2-Difluoro-1,3-benzodioxole, are presented below.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1583-59-1 | |

| Molecular Formula | C₇H₄F₂O₂ | |

| Molecular Weight | 158.10 g/mol | |

| Form | Liquid | |

| Density | 1.303 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.444 | |

| Boiling Point | 129 - 130 °C | chemicalbook.com |

| Flash Point | 32 °C | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O4S/c8-15(11,12)4-1-2-5-6(3-4)14-7(9,10)13-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKKEBOPDXVTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)OC(O2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313681-67-3 | |

| Record name | 2,2-difluoro-1,3-dioxaindane-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Difluoro 1,3 Benzodioxole 5 Sulfonyl Chloride

Strategies for the Preparation of the 2,2-Difluoro-1,3-benzodioxole (B44384) Core

Chlorine-Fluorine Exchange Reactions in Dichlorobenzodioxoles

A common and industrially relevant method for the synthesis of 2,2-difluoro-1,3-benzodioxole involves a halogen exchange reaction, specifically the replacement of chlorine atoms with fluorine atoms in a 2,2-dichloro-1,3-benzodioxole (B1313652) precursor. This transformation is typically achieved using a fluorinating agent.

One patented process describes the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride (B91410) in the presence of a catalyst. google.com The catalyst can be selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or a quaternary ammonium (B1175870) hydrogen fluoride. google.com The reaction is typically carried out in a polar aprotic solvent such as tetramethylene sulfone (sulfolane) or acetonitrile (B52724) at elevated temperatures, generally between 100°C and 200°C. google.com The use of a catalyst like potassium hydrogen fluoride is crucial for the efficiency of the reaction. google.com

Another approach involves the use of liquid hydrogen fluoride as the fluorinating agent. In this process, 2,2-dichloro-1,3-benzodioxole is treated with hydrogen fluoride, often in an autoclave, at temperatures around 0°C. google.com

| Reactant | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2,2-Dichloro-1,3-benzodioxole | Potassium Fluoride | Potassium Hydrogen Fluoride | Sulfolane or Acetonitrile | 100-200 | ~83-95 |

| 2,2-Dichloro-1,3-benzodioxole | Hydrogen Fluoride | None | None (neat) | 0 | Not specified |

Catalytic Approaches for Difluorination of Benzodioxole Precursors

Recent advancements in organic synthesis have led to the development of catalytic methods for the introduction of fluorine atoms. While direct catalytic gem-difluorination of the benzodioxole core is not widely reported, related photocatalytic strategies have emerged for the functionalization of 1,3-benzodioxoles.

For instance, a photocatalytic C-H gem-difunctionalization of 1,3-benzodioxoles has been described. rsc.org This method utilizes a photocatalyst, such as 4CzIPN, to achieve a defluorinative coupling with α-trifluoromethyl alkenes, leading to the formation of γ,γ-difluoroallylated 1,3-benzodioxoles. rsc.org While this approach does not directly yield the 2,2-difluoro-1,3-benzodioxole core, it represents a catalytic strategy for the formation of a gem-difluoroalkyl group attached to the benzodioxole system.

| Substrate | Reagent | Photocatalyst | Product Type |

| 1,3-Benzodioxole (B145889) | α-Trifluoromethyl alkene | 4CzIPN | γ,γ-Difluoroallylated 1,3-benzodioxole |

Fluorodesulfurization Routes to Difluorobenzodioxoles

An alternative and milder approach to the synthesis of the 2,2-difluoro-1,3-benzodioxole moiety is through a fluorodesulfurization reaction. This method involves the conversion of a thionobenzodioxole precursor to the desired difluorinated product.

A practical synthesis has been developed that utilizes silver(I) fluoride (AgF) as the fluorinating agent. researchgate.net In this two-step process, a catechol is first converted to a 1,3-benzodioxol-2-thione (a thionocarbonate). This intermediate is then treated with silver(I) fluoride to effect the desulfurative fluorination, yielding the 2,2-difluoro-1,3-benzodioxole. researchgate.net This method is notable for its mild reaction conditions, making it compatible with a variety of functional groups. researchgate.net The reaction is typically carried out in a solvent such as dichloromethane (B109758) at room temperature. researchgate.net

| Precursor | Reagent | Product |

| 1,3-Benzodioxol-2-thione | Silver(I) Fluoride (AgF) | 2,2-Difluoro-1,3-benzodioxole |

Introduction of the Sulfonyl Chloride Moiety onto the Difluorobenzodioxole System

Once the 2,2-difluoro-1,3-benzodioxole core has been synthesized, the next step is the introduction of the sulfonyl chloride group at the 5-position of the aromatic ring. This can be achieved through direct electrophilic substitution or via multi-step synthetic sequences.

Direct Chlorosulfonation Methods for Aromatic Systems

Direct chlorosulfonation is a common method for introducing a sulfonyl chloride group onto an aromatic ring. This typically involves the use of chlorosulfonic acid as the reagent. The 2,2-difluoro-1,3-benzodioxole ring is expected to be electron-deficient due to the electron-withdrawing nature of the difluoromethylene group and the oxygen atoms. This deactivation can make direct electrophilic substitution challenging, potentially requiring harsh reaction conditions.

In general, the chlorosulfonation of aromatic compounds with chlorosulfonic acid is often carried out in excess reagent, which can also serve as the solvent. pageplace.de For less reactive substrates, elevated temperatures may be necessary. The regioselectivity of the reaction will be directed by the existing substituents on the aromatic ring. For 2,2-difluoro-1,3-benzodioxole, the substitution is expected to occur at the position para to the ether-like oxygen atoms.

Alternative Synthetic Routes to Benzo-Fused Heterocyclic Sulfonyl Chlorides

Given the potential challenges of direct chlorosulfonation on an electron-deficient ring, alternative synthetic routes are often employed. One such route starts from a pre-functionalized 2,2-difluoro-1,3-benzodioxole.

A specific synthesis of 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride has been reported starting from 5-bromo-2,2-difluoro-1,3-benzodioxole (B1271888). chemicalbook.com This multi-step process involves:

Lithiation: The bromo-derivative is treated with n-butyllithium at low temperatures (-30°C) to generate an aryllithium intermediate.

Sulfur Dioxide Insertion: The aryllithium is then quenched by bubbling sulfur dioxide gas through the reaction mixture, forming a lithium sulfinate salt.

Chlorination: The resulting sulfinate is then treated with sulfuryl chloride to afford the final product, this compound. chemicalbook.com

This method provides a regiocontrolled synthesis of the target molecule, avoiding the potential issues of isomer formation that can occur with direct electrophilic substitution.

| Starting Material | Key Reagents | Intermediate | Final Product |

| 5-Bromo-2,2-difluoro-1,3-benzodioxole | 1. n-Butyllithium 2. Sulfur Dioxide 3. Sulfuryl Chloride | Lithium 2,2-difluoro-1,3-benzodioxole-5-sulfinate | This compound |

Optimization of Reaction Conditions and Yields in Sulfonyl Chloride Formation

The initial step, a lithium-halogen exchange, is highly sensitive to solvent composition and temperature. The reaction of an aryl bromide with n-butyllithium is significantly influenced by the solvent system. For instance, while the reaction may be slow or not occur in a non-polar hydrocarbon solvent like heptane, the addition of a small amount of an ether such as diethyl ether or tetrahydrofuran (B95107) (THF) can dramatically increase the reaction rate and lead to a nearly quantitative yield of the corresponding aryllithium species. nih.govcolab.ws However, using a solvent like pure THF can sometimes lead to undesirable side reactions, such as coupling. nih.govcolab.ws Therefore, a mixed solvent system, for example, diethyl ether and hexane (B92381), is often employed to balance reactivity and minimize side products. The temperature for this step is also critical and is typically kept low (e.g., -30°C) to prevent decomposition of the organolithium intermediate and other side reactions. chemicalbook.com

The subsequent reaction of the generated aryllithium intermediate with sulfur dioxide to form the lithium sulfinate salt is another key step where optimization can significantly impact the final yield. The temperature of this reaction is carefully controlled, often at a slightly higher temperature than the lithiation (e.g., -20°C), to ensure efficient trapping of the aryllithium by sulfur dioxide while minimizing potential side reactions. chemicalbook.com The duration of the sulfur dioxide addition and the subsequent stirring time are also important parameters to ensure complete conversion.

The final step involves the conversion of the lithium sulfinate salt to the sulfonyl chloride. Sulfuryl chloride is a common reagent for this transformation. chemicalbook.com The reaction is typically carried out in a non-polar solvent such as hexane at ambient temperature. The reaction time for this step can be quite long, with reports of up to 48 hours to ensure complete conversion. chemicalbook.com Optimization of this step could involve exploring alternative chlorinating agents or investigating the effect of catalysts to potentially reduce the reaction time and improve the yield.

The following tables summarize the known reaction conditions and illustrate the potential impact of key variables on the yield of this compound.

Table 1: Reported Synthesis of this compound chemicalbook.com

| Step | Reagents | Solvent | Temperature (°C) | Time |

| 1. Lithiation | 5-bromo-2,2-difluoro-1,3-benzodioxole, n-butyllithium | Diethyl ether/Hexane | -30 | 1 hour |

| 2. Sulfination | Sulfur dioxide | Diethyl ether/Hexane | -20 | 5 minutes |

| 3. Chlorination | Sulfuryl chloride | Hexane | 20 | 48 hours |

| Overall Yield | 62% |

Table 2: Potential Optimization Parameters and Their Expected Impact on Yield

| Parameter | Variation | Potential Impact on Yield | Rationale |

| Solvent (Lithiation) | Increased THF concentration | Decrease | May promote side reactions such as coupling of the aryllithium intermediate. nih.govcolab.ws |

| Pure Heptane | Decrease | Insufficient to promote efficient lithium-halogen exchange. nih.govcolab.ws | |

| Temperature (Lithiation) | Higher Temperature (e.g., > -10°C) | Decrease | Increased decomposition of the aryllithium intermediate and potential for side reactions. |

| Lower Temperature (e.g., < -40°C) | No significant change or slight decrease | May slow down the reaction rate unnecessarily. | |

| Reagent (Chlorination) | Alternative chlorinating agents (e.g., N-Chlorosuccinimide) | Increase/Decrease | Could offer milder reaction conditions or different reactivity profiles, potentially affecting yield and purity. |

| Reaction Time (Chlorination) | Shorter Time (e.g., 24 hours) | Decrease | Incomplete conversion of the sulfinate salt to the sulfonyl chloride. |

| Longer Time (e.g., > 48 hours) | No significant change | The reaction may have already reached completion. |

Reactivity and Derivatization Pathways of 2,2 Difluoro 1,3 Benzodioxole 5 Sulfonyl Chloride

Radical and Ionic Reaction Pathways

Beyond simple nucleophilic substitution, the sulfonyl chloride group can engage in more complex reaction pathways, including those involving radical or ionic intermediates.

Annulation reactions are processes that form a new ring onto a molecule. While specific examples involving 2,2-difluoro-1,3-benzodioxole-5-sulfonyl chloride are not prevalent in the literature, sulfonyl groups can participate in or influence cycloaddition and annulation reactions. For instance, the formation of 1,5-dipolar intermediates from certain substrates can lead to (3+2) annulation reactions to construct heterocyclic systems. nih.gov The electron-withdrawing nature of the 2,2-difluoro-1,3-benzodioxole-5-sulfonyl moiety could influence the reactivity of adjacent unsaturated systems (e.g., alkenes or alkynes) in such transformations.

Chlorosulfonylation is a key process for the synthesis of aryl sulfonyl chlorides. researchgate.net The parent compound, 2,2-difluoro-1,3-benzodioxole (B44384), can be chlorosulfonated using reagents like chlorosulfonic acid to introduce the -SO₂Cl group directly onto the aromatic ring. pageplace.de This electrophilic aromatic substitution reaction is a fundamental method for preparing sulfonyl chlorides.

Conversely, this compound can be used as a sulfonylating agent to introduce the 2,2-difluoro-1,3-benzodioxole-5-sulfonyl group onto other molecules. This process is essentially the transfer of the sulfonyl moiety to a nucleophile, as detailed in the sections on sulfonamide and sulfonate ester formation.

Advanced Functionalization via Sulfonyl Chloride Transformation

The sulfonyl chloride group is a highly reactive electrophilic center, traditionally used for the synthesis of sulfonamides and sulfonates. However, its reactivity extends to more advanced carbon-carbon and carbon-heteroatom bond-forming reactions, significantly broadening its synthetic utility.

One of the most powerful applications of aryl sulfonyl chlorides in advanced synthesis is their participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of biaryl compounds through the reaction of a sulfonyl chloride with a boronic acid. epfl.ch This reaction typically employs a palladium catalyst and a base in an organic solvent. epfl.chechemi.com The general reactivity trend for Suzuki-Miyaura coupling partners is ArI > ArSO2Cl > ArBr > ArCl, indicating that the sulfonyl chloride group can be selectively coupled in the presence of bromo and chloro substituents. epfl.ch

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Feature |

|---|---|---|---|---|

| Ar-SO2Cl | Ar'-B(OH)2 | Pd Catalyst, Base | Ar-Ar' | Forms a new carbon-carbon bond, creating biaryl structures. |

| Ar-SO2Cl | Alkene | Pd Catalyst, Base | Ar-Alkene | Forms a new carbon-carbon bond, leading to substituted alkenes. |

Similarly, the Mizoroki-Heck reaction provides a method for the arylation of alkenes using aryl sulfonyl chlorides as the aryl source. google.comresearchgate.net This palladium-catalyzed reaction typically proceeds in the presence of a base to yield substituted alkenes. google.comresearchgate.net The reaction is a powerful tool for constructing complex olefinic structures. researchgate.net

Beyond carbon-carbon bond formation, the sulfonyl chloride group can be reduced to other sulfur-containing functionalities. For example, reduction with agents like zinc and acid or with triphenylphosphine (B44618) can yield the corresponding thiols. wku.eduoakwoodchemical.com This transformation provides access to a different class of compounds with distinct reactivity and applications.

Chemoselective Transformations of the 2,2-Difluoro-1,3-benzodioxole Moiety

The 2,2-difluoro-1,3-benzodioxole core presents its own set of reactive sites that can be selectively functionalized, provided the highly reactive sulfonyl chloride group is either protected or the reaction conditions are carefully controlled.

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions such as nitration and halogenation. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The 1,3-dioxole (B15492876) ring is generally considered an ortho, para-director, while the sulfonyl chloride group is a meta-director and a deactivating group. The geminal difluoro group also exhibits an electron-withdrawing effect.

In the case of electrophilic nitration, the incoming nitro group is expected to be directed to the position ortho to the dioxole oxygen and meta to the sulfonyl chloride group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Halogenation, such as bromination, can also be achieved on the aromatic ring. Due to the presence of both activating and deactivating groups, the regioselectivity can be complex. However, methods for the regiospecific bromination of activated aromatic systems have been developed. researchgate.net For instance, the synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole (B1271888) has been reported, indicating that direct halogenation of the benzodioxole ring is feasible.

| Reaction | Reagents | Expected Major Product | Governing Factors |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | Introduction of a nitro group at a specific position on the aromatic ring. | Directing effects of the dioxole and sulfonyl chloride groups. |

| Halogenation (e.g., Bromination) | Br2, Lewis Acid | Introduction of a halogen atom at a specific position on the aromatic ring. | Directing effects and steric hindrance. |

The geminal difluoromethylene group is generally considered to be chemically stable and serves to block metabolic oxidation at that position, a property often exploited in medicinal chemistry. However, under certain biological conditions, this group can undergo transformation. For instance, studies on the biodegradation of 2,2-difluoro-1,3-benzodioxole have shown that enzymatic oxidation can lead to the formation of a dihydrodiol, which can subsequently decompose to release fluoride (B91410) ions. researchgate.net This indicates that while robust, the gem-difluoromethylene group is not entirely inert. The stability of this group is a key consideration in the design of synthetic routes and the prediction of metabolic pathways of its derivatives.

Selective transformations on the 2,2-Difluoro-1,3-benzodioxole moiety that leave the sulfonyl chloride group intact are challenging due to the high reactivity of the latter. However, by converting the sulfonyl chloride to a more stable precursor, such as a sulfonic acid or a sulfonamide, functionalization of other parts of the molecule can be achieved, followed by regeneration of the sulfonyl chloride if needed.

Alternatively, reactions can be designed that exploit the inherent reactivity differences within the molecule. For example, lithiation of the aromatic ring can be directed to a specific position, allowing for the introduction of various electrophiles. Research on 2,2-difluoro-1,3-benzodioxole has shown that it can be lithiated at the 4-position, followed by trapping with a range of electrophiles to introduce new functional groups. epfl.ch This methodology could potentially be applied to the 5-sulfonyl chloride derivative under carefully controlled conditions to achieve functionalization at the 4-position without affecting the sulfonyl chloride group. Such a strategy would open up pathways to a wide array of novel derivatives.

2,2 Difluoro 1,3 Benzodioxole 5 Sulfonyl Chloride As a Strategic Building Block

Construction of Complex Fluorinated Heterocyclic Scaffolds

The synthesis of fluorinated heterocyclic compounds is of great interest due to their wide-ranging applications in medicinal chemistry and materials science. google.com 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride serves as a key starting material for introducing the 2,2-difluoro-1,3-benzodioxole (B44384) moiety into various heterocyclic systems. The highly reactive sulfonyl chloride group can readily react with a variety of nucleophiles, including those with multiple reaction sites, to initiate cyclization reactions.

For instance, reactions with binucleophilic reagents such as diamines can lead to the formation of novel sulfonamide-containing heterocyclic rings. The reaction of a sulfonyl chloride with a diamine can proceed in a stepwise manner, first forming a sulfonamide linkage, followed by an intramolecular cyclization to yield a heterocyclic structure. The specific outcome of such reactions is dependent on the nature of the diamine and the reaction conditions employed. This approach provides a versatile route to a diverse range of complex fluorinated heterocyclic scaffolds that are otherwise difficult to synthesize.

Application in the Synthesis of Agrochemical Intermediates

The 2,2-difluoro-1,3-benzodioxole scaffold is a key component in a number of modern agrochemicals, particularly fungicides. nih.gov While direct synthesis pathways for some agrochemicals may not start from the sulfonyl chloride, the functionalization of the 2,2-difluoro-1,3-benzodioxole core is a critical aspect of their production. The sulfonyl chloride derivative provides a reactive handle for introducing sulfonyl or sulfonamide groups, which are known to be important pharmacophores in many pesticides. nih.gov

A prominent example of an agrochemical containing the 2,2-difluoro-1,3-benzodioxole moiety is the fungicide Fludioxonil. nih.gov Fludioxonil is a broad-spectrum fungicide used for seed treatment and post-harvest applications. nih.gov The synthesis of Fludioxonil involves intermediates derived from 2,2-difluoro-1,3-benzodioxole. nih.gov The development of synthetic routes to such intermediates is an active area of research, and the sulfonyl chloride derivative represents a potential starting point for the synthesis of novel analogs with improved fungicidal activity.

The following table summarizes the key intermediates in a reported synthesis of Fludioxonil, highlighting the importance of the 2,2-difluoro-1,3-benzodioxole core.

| Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| Intermediate 1 | 4-formyl-2,2-difluoro-1,3-benzodioxole | Starting material for the construction of the pyrrole (B145914) ring |

| Intermediate 2 | (E)-3-(2,2-difluoro-1,3-benzodioxolame-4-yl) acrylonitrile | Precursor to the final pyrrole carbonitrile structure |

Utilization in the Preparation of Pharmaceutical Intermediates

The introduction of fluorine atoms into drug molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. nih.gov The 2,2-difluoro-1,3-benzodioxole moiety is therefore a highly desirable scaffold in pharmaceutical research. This compound is a key reagent for incorporating this fluorinated scaffold into potential drug candidates.

Design and Synthesis of Fluorinated Sulfonamide Derivatives

Sulfonamides are a well-established class of pharmacophores found in a wide range of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. nih.gov The reaction of this compound with primary or secondary amines provides a straightforward method for the synthesis of novel fluorinated sulfonamide derivatives. These derivatives combine the beneficial properties of the 2,2-difluoro-1,3-benzodioxole scaffold with the proven pharmacological activity of the sulfonamide group.

The synthesis of these derivatives is typically achieved by reacting the sulfonyl chloride with an appropriate amine in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the creation of a large library of fluorinated sulfonamides for biological screening.

Incorporating the Difluorobenzodioxole Scaffold into Organic Structures

The 2,2-difluoro-1,3-benzodioxole scaffold is a key structural feature in several modern pharmaceuticals, most notably in the treatment of cystic fibrosis. The drugs Lumacaftor and Tezacaftor, which are correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, both contain the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide moiety. nih.govenamine.net This highlights the importance of the 2,2-difluoro-1,3-benzodioxole scaffold in the design of drugs targeting specific protein-protein interactions.

The synthesis of these complex molecules relies on the availability of functionalized 2,2-difluoro-1,3-benzodioxole building blocks. While the direct use of the sulfonyl chloride in the synthesis of these specific drugs is not explicitly detailed in publicly available literature, its reactivity makes it a valuable tool for creating a variety of functionalized derivatives of the core scaffold, which can then be elaborated into the final drug molecules.

The table below provides an overview of the key pharmaceutical compounds containing the 2,2-difluoro-1,3-benzodioxole scaffold.

| Compound | Therapeutic Area | Role of the Difluorobenzodioxole Scaffold |

|---|---|---|

| Lumacaftor | Cystic Fibrosis | Key component of the CFTR corrector, contributing to the binding and stabilization of the protein. nih.govenamine.net |

| Tezacaftor | Cystic Fibrosis | Integral part of the CFTR corrector, essential for its therapeutic effect. nih.govenamine.net |

Development of Novel Fluorinated Organic Compounds for Material Science Research

The unique electronic properties of fluorinated organic compounds make them attractive candidates for applications in material science, particularly in the fields of organic electronics and liquid crystals. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can improve electron injection and transport properties in organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the polarity and rigidity of the 2,2-difluoro-1,3-benzodioxole moiety could be exploited in the design of novel liquid crystalline materials with specific dielectric properties.

While the direct application of this compound in material science is not yet widely reported, its potential as a building block for functional materials is significant. The sulfonyl chloride group can be used to attach the fluorinated benzodioxole core to various polymer backbones or to other organic molecules to create novel materials with tailored electronic and optical properties. For example, derivatives of this compound could potentially be used in the synthesis of:

Fluorinated polymers: For applications in low-dielectric constant materials and advanced coatings.

Liquid crystals: The rigid and polar nature of the scaffold could lead to materials with interesting mesomorphic properties.

Organic dyes: The electronic properties of the fluorinated core could be tuned to create novel chromophores for use in dye-sensitized solar cells or as fluorescent probes. enamine.net

Further research into the synthesis and characterization of materials derived from this compound is warranted to fully explore its potential in this exciting field.

Mechanistic Insights and Computational Investigations of 2,2 Difluoro 1,3 Benzodioxole 5 Sulfonyl Chloride and Its Reactions

Elucidation of Reaction Mechanisms for Sulfonyl Chloride Transformations

The reactions of arenesulfonyl chlorides, including 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride, primarily involve nucleophilic substitution at the electron-deficient sulfur atom. The mechanistic pathways for these transformations are nuanced and have been the subject of extensive experimental and theoretical investigation. Two primary mechanisms are generally considered: a concerted, single transition state process (SN2-type) and a stepwise addition-elimination (A-E) pathway. researchgate.netbeilstein-journals.org

The transformation of arenesulfonyl chlorides is characterized by specific intermediates and transition states that define the reaction pathway. For most nucleophilic substitution reactions, particularly those involving leaving groups like chloride, a concerted SN2-type mechanism is favored. beilstein-journals.orgresearcher.life This pathway proceeds through a single, high-energy trigonal bipyramidal transition state where the nucleophile attacks the sulfur atom concurrently with the departure of the chloride ion. researcher.life

Alternatively, a stepwise addition-elimination (A-E) mechanism can occur, which involves the formation of a pentacoordinate sulfurane intermediate. researchgate.net This pathway is more likely with highly electronegative and strongly electron-withdrawing substituents or with nucleophiles such as fluoride (B91410), which can stabilize the intermediate. researchgate.netresearcher.life Density Functional Theory (DFT) calculations on model arenesulfonyl chlorides have substantiated these pathways, showing that while chloride-for-chloride exchange proceeds via a concerted SN2 mechanism, the analogous fluoride exchange reaction occurs through the A-E mechanism, involving the formation of a distinct difluorosulfurandioxide intermediate. researchgate.netresearcher.life

The specific mechanism for this compound in a given reaction will depend on the nucleophile and reaction conditions. However, for reactions with common nucleophiles like amines or alcohols, the SN2 pathway through a trigonal bipyramidal transition state is the predominantly accepted mechanism. beilstein-journals.org

| Feature | Concerted (SN2-type) Mechanism | Stepwise (Addition-Elimination) Mechanism |

|---|---|---|

| Number of Steps | One | Two |

| Key Species | Trigonal Bipyramidal Transition State | Pentacoordinate Sulfurane Intermediate |

| Favored By | Good leaving groups (e.g., Cl-) | Strongly electron-withdrawing groups; certain nucleophiles (e.g., F-) researchgate.net |

Kinetic studies of nucleophilic substitution in arenesulfonyl chlorides provide significant insight into their reactivity. The reaction rates are highly sensitive to the electronic properties of the substituents on the aromatic ring. For the identity exchange reaction (ArSO₂Cl + *Cl⁻), kinetic investigations have shown that the reaction follows second-order kinetics. researchgate.net

A Hammett analysis of this reaction for a series of meta- and para-substituted benzenesulfonyl chlorides yielded a ρ-value of +2.02. researchgate.netresearcher.life The positive sign and magnitude of this value indicate that the reaction is accelerated by electron-withdrawing substituents. These substituents stabilize the electron-rich transition state, where a partial negative charge builds up on the sulfonyl group as the nucleophile attacks.

Given that the 2,2-difluoro-1,3-benzodioxole (B44384) moiety is strongly electron-withdrawing due to the electronegativity of the fluorine and oxygen atoms, it is expected that this compound exhibits enhanced reactivity toward nucleophiles compared to unsubstituted benzenesulfonyl chloride. This heightened reactivity is crucial for its utility in synthesis, allowing for efficient derivatization under mild conditions.

| Substituent (at para-position) | Hammett Constant (σp) | Qualitative Effect on Reaction Rate | Reason |

|---|---|---|---|

| -OCH₃ | -0.27 | Decreases | Donates electron density, destabilizing the negative charge in the transition state. |

| -CH₃ | -0.17 | Decreases | Donates electron density (inductive/hyperconjugation), destabilizing the transition state. |

| -H | 0.00 | Baseline | Reference compound. |

| -Cl | +0.23 | Increases | Withdraws electron density, stabilizing the transition state. |

| -NO₂ | +0.78 | Strongly Increases | Strongly withdraws electron density, significantly stabilizing the transition state. |

| -OCF₂O- (fused ring system) | Strongly Positive (Estimated) | Strongly Increases (Predicted) | Strongly withdraws electron density via induction, expected to stabilize the transition state. |

Theoretical and Computational Chemistry Studies

Computational chemistry, particularly DFT, serves as a powerful tool for investigating the properties of molecules like this compound. nih.gov These methods provide deep insights into electronic structure, reactivity, and molecular geometry that complement experimental findings. researchgate.net

Modern computational studies have refined the understanding of bonding in the sulfonyl group. acs.org The traditional view involving d-orbital participation to accommodate a hypervalent sulfur atom has been largely replaced by a model that emphasizes highly polarized S-O bonds (S⁺-O⁻) and significant hyperconjugative interactions. acs.org Natural Bond Orbital (NBO) analysis suggests that the electronic structure is dominated by these polar bonds, augmented by reciprocal n→σ* donor-acceptor interactions between the oxygen lone pairs (n) and the antibonding orbitals (σ*) of the adjacent sulfur bonds. researchgate.netacs.org

For an arenesulfonyl chloride, the key molecular orbital involved in its reactions is the Lowest Unoccupied Molecular Orbital (LUMO). This orbital is primarily localized on the sulfonyl group, with a large coefficient on the sulfur atom. This localization makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing 2,2-difluoro-1,3-benzodioxole ring system further lowers the energy of the LUMO, which, according to frontier molecular orbital theory, corresponds to a more reactive electrophile.

| Feature | Computational Description | Implication for Reactivity |

|---|---|---|

| Sulfur-Oxygen Bonds | Highly polarized (Sδ+-Oδ-) with significant ionic character. Supported by n→σ* hyperconjugation. | Increases the partial positive charge on the sulfur atom, enhancing its electrophilicity. |

| Sulfur-Chlorine Bond | A weaker, polar covalent bond. The σ*(S-Cl) orbital is a key acceptor in the nucleophilic attack. | Acts as the leaving group bond, which is broken during the substitution reaction. |

| LUMO | Primarily centered on the sulfur atom. | Defines the site of nucleophilic attack. Lower LUMO energy corresponds to higher reactivity. |

| d-Orbital Participation | Considered insignificant in modern bonding models. | The octet rule is satisfied through polar bonding and resonance rather than valence shell expansion. |

Computational models are highly effective at predicting the reactivity and regioselectivity of arenesulfonyl chlorides. As established by electronic structure calculations, the sulfur atom carries a significant partial positive charge and is the location of the LUMO, making it the exclusive site for nucleophilic attack (regioselectivity).

Reactivity trends can be quantitatively predicted. The Hammett correlation (ρ = +2.02) derived from kinetic experiments is a powerful predictive tool. researchgate.netresearcher.life This relationship confirms that the reactivity of this compound will be high due to the strong inductive electron-withdrawing effect of the -OCF₂O- group. DFT calculations can further refine this prediction by modeling the reaction pathway and calculating the activation energy for the rate-determining step. A lower calculated activation barrier would correspond to a higher reaction rate, confirming the enhanced reactivity of this specific sulfonyl chloride.

The three-dimensional structure and conformational preferences of a molecule are critical to its reactivity. For this compound, the primary conformational flexibility arises from rotation around the C-S single bond, which dictates the orientation of the sulfonyl chloride group relative to the planar benzodioxole ring system.

Computational methods like DFT are used to perform conformational analysis by calculating the energies of different rotational isomers (rotamers). mdpi.commdpi.com For related heteroaryl sulfonyl chlorides, X-ray crystallography and computational studies have examined the torsion angles between the aromatic ring and the S-Cl and S-O bonds. nih.gov In 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, for instance, the sulfonyl chloride group is oriented with the chlorine atom positioned above the plane of the rings, exhibiting a C-C-S-Cl torsion angle of approximately 70°. nih.gov A similar non-planar, staggered conformation is expected to be the low-energy minimum for this compound to minimize steric repulsion between the sulfonyl oxygens and the adjacent hydrogen atom on the aromatic ring. The fused ring structure of the benzodioxole moiety imparts significant rigidity to the core of the molecule. Understanding the preferred conformation is essential as it determines the accessibility of the electrophilic sulfur center to incoming nucleophiles.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride often involves multi-step sequences that may utilize hazardous reagents or require demanding conditions. A documented route starts from 5-bromo-2,2-difluoro-1,3-benzodioxole (B1271888), proceeding through a lithium-halogen exchange, reaction with sulfur dioxide, and subsequent treatment with sulfuryl chloride. chemicalbook.com While effective, this pathway presents opportunities for improvement in terms of atom economy, safety, and environmental impact.

Future research is focused on developing greener and more efficient alternatives. Key areas of exploration include:

Direct C-H Sulfonylation: Bypassing the need for pre-functionalized starting materials like the bromo-derivative would significantly shorten the synthetic sequence. Research into direct C-H activation and sulfonylation of the 2,2-difluoro-1,3-benzodioxole (B44384) core is a promising avenue.

Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative to traditional chemical oxidants and reagents. nih.gov An electrochemical approach could be envisioned for the oxidative chlorosulfonylation of a suitable precursor, minimizing waste and utilizing renewable energy. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reaction rates and improve yields is a well-established green chemistry technique. researchgate.net Applying this technology to the synthesis of the title compound or its precursors could lead to more efficient processes.

Safer Reagents: Investigation into replacing hazardous reagents like sulfuryl chloride or n-butyllithium with safer, more sustainable alternatives is crucial for developing scalable and industrially viable processes. rsc.org This aligns with broader trends in sustainable chemistry aimed at reducing the environmental footprint of pharmaceutical and agrochemical production. worktribe.commdpi.com

A comparative overview of a conventional route and potential sustainable alternatives is presented below.

| Feature | Conventional Route chemicalbook.com | Potential Sustainable Route |

| Starting Material | 5-Bromo-2,2-difluoro-1,3-benzodioxole | 2,2-Difluoro-1,3-benzodioxole |

| Key Steps | Lithiation, Reaction with SO₂, Chlorination | Direct C-H Chlorosulfonylation |

| Primary Reagents | n-Butyllithium, Sulfur Dioxide, Sulfuryl Chloride | e.g., SO₂Cl₂ with catalyst or Electrochemical cell |

| Sustainability Concerns | Use of pyrophoric and toxic reagents, multiple steps | Fewer steps, potential avoidance of harsh reagents |

Exploration of Novel Catalytic Systems for Functionalization

The reactivity of this compound is largely dominated by the sulfonyl chloride group. Future research will likely focus on employing novel catalytic systems to functionalize other positions on the benzodioxole ring, enabling the creation of a wider array of derivatives.

Transition-metal catalysis is a powerful tool for this purpose.

Palladium-Catalyzed Cross-Coupling: While challenging, the direct arylation of the benzodioxole ring using palladium catalysis could enable the introduction of various aryl or heteroaryl groups. Overcoming challenges such as catalyst poisoning by sulfur-containing compounds will be a key research focus. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are known to mediate a variety of transformations involving sulfonyl chlorides. For instance, copper-catalyzed radical reactions could allow for the addition of the sulfonyl group across double or triple bonds, opening pathways to novel allenyl sulfones and other complex structures. nih.gov

Rhodium and Iridium Catalysis: These metals are effective for directed C-H functionalization. By introducing a directing group onto the benzodioxole core, it may be possible to achieve site-selective C-H activation and subsequent functionalization at positions ortho to the directing group.

| Catalytic System | Potential Application | Research Goal |

| Palladium-NHC Complexes | Direct C-H Arylation | Selective functionalization of the aromatic ring. researchgate.net |

| Copper(I) Salts | Radical Addition Reactions | Synthesis of sulfonylated allenes and alkenes. nih.gov |

| Rhodium(III) Complexes | Directed C-H Activation | Introduction of functional groups at specific positions. |

Expanding the Scope of Reactions for this compound

Beyond its traditional role as a precursor for sulfonamides, research is emerging to expand the synthetic utility of the sulfonyl chloride functional group itself.

Sulfonyl Radical Chemistry: The generation of sulfonyl radicals from this compound via photoredox or transition-metal catalysis can initiate a cascade of reactions. These radicals can participate in additions to unsaturated systems, providing access to complex molecules that are difficult to synthesize via traditional methods. nih.gov

Reductive Couplings: Nickel-catalyzed cross-electrophile coupling reactions could potentially pair the sulfonyl chloride with other electrophiles, such as aryl or alkyl halides, to form C-S bonds under reductive conditions.

Conversion to Other Functional Groups: Developing mild and selective methods to convert the sulfonyl chloride into other sulfur-containing functionalities like sulfinates, sulfonates, or even sulfides would greatly enhance its versatility as a building block. Recent advances have shown that primary sulfonamides can be converted back to sulfonyl chlorides, suggesting the potential for dynamic interconversion between related functional groups. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides can be highly exothermic and may involve difficult-to-handle reagents, making it an ideal candidate for continuous flow processing. rsc.org Migrating the synthesis of this compound to a flow chemistry platform offers significant advantages.

Enhanced Safety: Flow reactors, with their small reaction volumes and superior heat and mass transfer, can mitigate the risks associated with exothermic reactions and the handling of hazardous materials. rsc.org

Improved Efficiency and Scalability: Continuous processing allows for rapid reaction optimization, higher throughput, and seamless scaling from laboratory to production quantities without the need for extensive redevelopment. nih.gov

Process Automation: Integrating flow reactors with automated control systems enables precise control over reaction parameters (temperature, pressure, residence time), leading to improved consistency and reproducibility. This also facilitates the creation of chemical libraries for drug discovery through automated synthesis.

The development of a robust, automated flow synthesis of this key intermediate would represent a significant step towards more efficient and safer production of advanced pharmaceutical ingredients. nih.gov

Design of Next-Generation Fluorinated Building Blocks Based on the Benzodioxole Core

The 2,2-difluoro-1,3-benzodioxole scaffold is a privileged motif in modern drug design. enamine.net The title compound serves as a gateway to a vast chemical space of novel fluorinated building blocks. Future research will focus on leveraging this core structure to design and synthesize next-generation molecules with tailored properties.

Multi-functionalized Benzodioxoles: By combining the synthetic strategies outlined above (e.g., catalytic C-H functionalization and expanded sulfonyl chloride reactivity), researchers can create benzodioxole derivatives with multiple, orthogonally reactive functional groups. These complex building blocks would be invaluable for constructing highly elaborate molecules.

Bioisosteric Replacements: The difluoromethylenedioxy group is a key bioisostere. Research will continue to explore how modifications to this core, enabled by new synthetic reactions, can fine-tune properties like lipophilicity, metabolic stability, and binding affinity. beilstein-journals.orgnih.gov

Fluorinated Materials Science: Beyond pharmaceuticals, fluorinated organic compounds are crucial in materials science. sigmaaldrich.com Derivatives of 2,2-difluoro-1,3-benzodioxole could be explored as monomers for specialty polymers or as components in advanced electronic materials, where the unique electronic properties of fluorine can be exploited. halocarbonlifesciences.com

The continued exploration and development of the chemistry surrounding this compound will undoubtedly fuel innovation across the chemical sciences for years to come.

Q & A

Q. What are the common synthetic routes for preparing 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride?

The synthesis typically involves fluorination of the benzodioxole core followed by sulfonyl chloride introduction. Chlorosulfonation of 1,3-benzodioxole derivatives under controlled conditions (e.g., using chlorosulfonic acid) is a key step. Fluorination may employ agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, with rigorous moisture exclusion to prevent hydrolysis. Reaction monitoring via TLC or NMR ensures intermediate purity .

Q. What analytical techniques confirm the structural integrity of this compound?

- 19F/1H NMR : To verify fluorination patterns and sulfonyl chloride group presence.

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., expected m/z for C₇H₃ClF₂O₃S).

- X-ray Crystallography : Resolves ambiguities in regiochemistry, though crystallization may require anhydrous conditions .

Q. How does the sulfonyl chloride group influence reactivity in downstream applications?

The sulfonyl chloride moiety acts as an electrophile, reacting with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters. This is critical in medicinal chemistry for creating bioactive molecules. Steric and electronic effects from the difluorobenzodioxole ring can modulate reactivity .

Q. What are its primary applications in medicinal chemistry?

The compound serves as a building block for sulfonamide-based drugs, leveraging fluorine’s metabolic stability and bioavailability-enhancing properties. Potential targets include enzyme inhibitors (e.g., proteases) and receptor modulators .

Advanced Research Questions

Q. How can fluorination efficiency be optimized while minimizing side reactions?

Phase-transfer catalysts (e.g., bis(triphenylphosphoranylidene)ammonium chloride) with anhydrous KF in DMSO improve fluorination yields. Kinetic studies using in-situ NMR can identify optimal reaction times and temperatures, reducing byproducts like dehalogenated intermediates .

Q. What strategies address discrepancies in reported reaction yields (e.g., 51% vs. 93%)?

Systematic evaluation of variables (solvent purity, catalyst loading, moisture levels) is essential. Reproducing reactions under inert atmospheres (argon/glovebox) and using freshly distilled reagents often resolves yield inconsistencies. Comparative HPLC analysis of intermediates identifies critical purity thresholds .

Q. How does the electronic environment of the benzodioxole ring affect regioselective functionalization?

The electron-withdrawing sulfonyl chloride group directs electrophilic substitution to the para position. Computational studies (DFT) can predict reactivity hotspots, while Lewis acids (e.g., AlCl₃) enhance regioselectivity during Friedel-Crafts-like reactions .

Q. What are the stability considerations for long-term storage and handling?

The compound is moisture-sensitive, requiring storage at 2–8°C in sealed desiccators. Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation rates. Stabilizers like molecular sieves or inert gas overlays extend shelf life .

Q. How can mechanistic studies clarify its reactivity with biological nucleophiles?

Kinetic isotope effect (KIE) studies and trapping experiments (e.g., using thiols) elucidate reaction pathways. Mass spectrometry tracks adduct formation, while crystallography reveals binding modes in enzyme-inhibitor complexes .

Q. What synthetic challenges arise when scaling up from milligram to gram quantities?

Exothermic reactions (e.g., sulfonation) require controlled addition rates and cooling. Purification via column chromatography may be replaced with recrystallization or continuous flow systems to improve efficiency. Process analytical technology (PAT) ensures batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.